

# Application Notes and Protocols: Synthesis of 2-Phenylacetoacetonitrile

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## Compound of Interest

Compound Name: 2-Phenylacetoacetonitrile

Cat. No.: B1142382

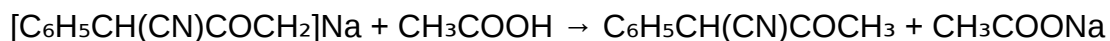
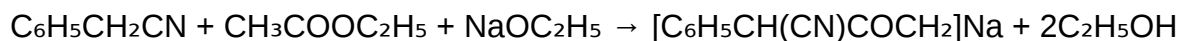
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These application notes provide a detailed protocol for the synthesis of **2-phenylacetoacetonitrile**, a valuable intermediate in organic synthesis. The primary method described is the Claisen condensation of benzyl cyanide and ethyl acetate, facilitated by a strong base, sodium ethoxide. This documentation is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Reaction Scheme

The overall reaction involves the condensation of benzyl cyanide with ethyl acetate in the presence of sodium ethoxide to form the sodium salt of **2-phenylacetoacetonitrile**, which is then neutralized with acetic acid to yield the final product.

Chemical Equation:



## Experimental Protocols

This protocol is adapted from the well-established procedure published in Organic Syntheses. [\[1\]](#)

### 1. Preparation of Sodium Ethoxide Solution

- In a 2-liter round-bottomed flask equipped with a reflux condenser, add 700 mL of absolute ethanol.
- Carefully add 60 g (2.6 gram atoms) of clean sodium metal in small portions to the ethanol to control the exothermic reaction.
- Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide.

## 2. Condensation Reaction

- To the hot sodium ethoxide solution, add a mixture of 234 g (2 moles) of pure benzyl cyanide and 264 g (3 moles) of dry ethyl acetate.[\[1\]](#)
- Shake the mixture thoroughly to ensure homogeneity.
- Attach a calcium chloride tube to the top of the condenser to protect the reaction from atmospheric moisture.
- Heat the reaction mixture on a steam bath for two hours.[\[1\]](#)
- After heating, allow the mixture to stand overnight at room temperature.[\[1\]](#)

## 3. Isolation of the Sodium Salt

- The following morning, the reaction mixture will have solidified. Break up any lumps with a wooden rod.
- Cool the mixture in a freezing mixture to  $-10^{\circ}\text{C}$  and maintain this temperature for two hours.[\[1\]](#)
- Collect the precipitated sodium salt of **2-phenylacetoacetonitrile** by suction filtration using a Büchner funnel.
- Wash the filter cake four times with 250 mL portions of diethyl ether to remove unreacted starting materials and byproducts.[\[1\]](#) The resulting filter cake should be nearly colorless.

## 4. Precipitation of **2-Phenylacetoacetonitrile**

- Dissolve the ether-washed sodium salt in 1.3 liters of distilled water at room temperature.
- Cool the aqueous solution to 0°C in an ice bath.
- Slowly add 90 mL of glacial acetic acid with vigorous shaking, while ensuring the temperature of the solution does not exceed 10°C.[1]
- The **2-phenylacetoacetonitrile** will precipitate out of the solution. If an oil separates initially, continue to cool and stir until it crystallizes.
- Collect the crystalline product by suction filtration.
- Wash the crystals on the funnel four times with 250 mL portions of water.[1]

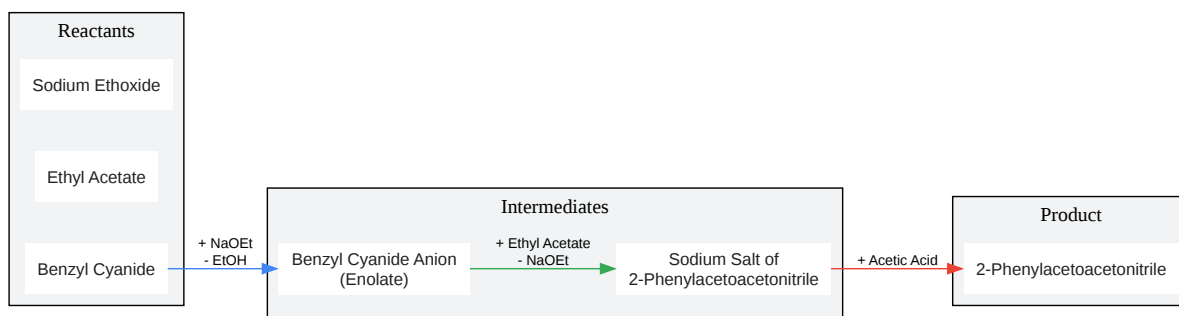
#### 5. Purification (Recrystallization)

- The crude product can be purified by recrystallization from methanol.
- Dissolve the moist product in a minimal amount of hot methanol (approximately 100 mL).[1]
- Filter the hot solution to remove any insoluble impurities.
- Cool the filtrate with stirring to -10°C to induce crystallization.[1]
- Collect the purified crystals by suction filtration and wash them with a small amount of cold (-10°C) methanol.[1]
- Dry the crystals to obtain pure **2-phenylacetoacetonitrile**.

## Data Presentation

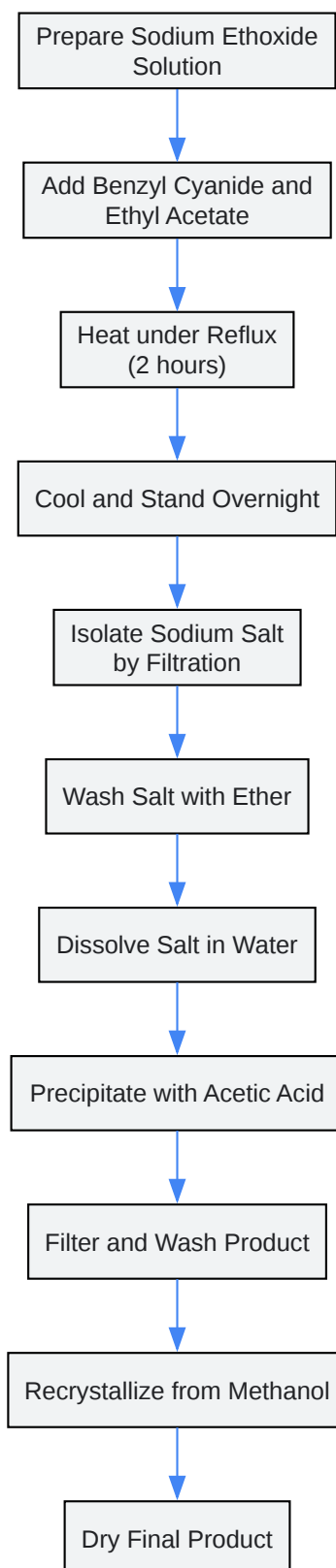
Reagent/Product	Molar Mass ( g/mol )	Amount Used	Moles	Yield	Melting Point (°C)
Sodium	22.99	60 g	2.6	-	-
Benzyl Cyanide	117.15	234 g	2.0	-	-
Ethyl Acetate	88.11	264 g	3.0	-	-
2-Phenylacetoacetonitrile	145.16	-	-	173–191 g (54–60%)[1]	88.5–89.5[1]

## Visualizations



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Caption: Reaction mechanism for the synthesis of **2-phenylacetoacetonitrile**.



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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
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